propyl 4-[(5-{2-hydroxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1H-pyrazol-4-yl)oxy]benzoate
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Overview
Description
PROPYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is a complex organic compound that features a benzoate ester linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multi-step organic reactions. One common route includes the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst . The resulting ester is then subjected to further reactions to introduce the pyrazole moiety and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
PROPYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PROPYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
PROPYL 4-[(3-{2-HYDROXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-5-METHYL-1H-PYRAZOL-4-YL)OXY]BENZOATE is unique due to its combination of a benzoate ester and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C28H28N2O5 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
propyl 4-[[3-[2-hydroxy-4-[(2-methylphenyl)methoxy]phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
InChI |
InChI=1S/C28H28N2O5/c1-4-15-33-28(32)20-9-11-22(12-10-20)35-27-19(3)29-30-26(27)24-14-13-23(16-25(24)31)34-17-21-8-6-5-7-18(21)2/h5-14,16,31H,4,15,17H2,1-3H3,(H,29,30) |
InChI Key |
IZELAMJVEXSBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O)C |
Origin of Product |
United States |
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